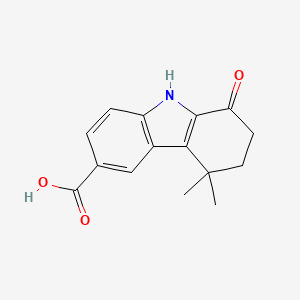
dBRD9 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dBRD9 (dihydrochloride) is a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). It is a heterobifunctional molecule that belongs to the class of PROTACs (Proteolysis Targeting Chimeras). dBRD9 (dihydrochloride) is composed of a BRD9 inhibitor conjugated to a cereblon E3 ligase ligand, which facilitates the targeted degradation of BRD9. This compound has shown significant potential in the field of cancer research due to its ability to selectively degrade BRD9, thereby inhibiting the proliferation of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dBRD9 (dihydrochloride) involves the conjugation of a BRD9 inhibitor with a cereblon E3 ligase ligand. The synthetic route typically includes the following steps:
Synthesis of the BRD9 inhibitor: This involves the preparation of a molecule that can selectively bind to the bromodomain of BRD9.
Synthesis of the cereblon E3 ligase ligand: This involves the preparation of a molecule that can bind to the cereblon E3 ligase.
Conjugation: The BRD9 inhibitor and the cereblon E3 ligase ligand are conjugated through a linker to form the final PROTAC molecule.
Industrial Production Methods
The industrial production of dBRD9 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
dBRD9 (dihydrochloride) primarily undergoes degradation reactions facilitated by the PROTAC mechanism. This involves the recruitment of the target protein (BRD9) to the E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Common Reagents and Conditions
Reagents: BRD9 inhibitor, cereblon E3 ligase ligand, linker molecules.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups involved.
Major Products
The major product of the degradation reaction is the ubiquitinated BRD9, which is subsequently degraded by the proteasome. This results in the reduction of BRD9 levels in the cell, leading to the inhibition of BRD9-mediated cellular processes .
科学的研究の応用
dBRD9 (dihydrochloride) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
dBRD9 (dihydrochloride) exerts its effects through the targeted degradation of BRD9. The mechanism involves the following steps:
Binding: The BRD9 inhibitor component of dBRD9 binds to the bromodomain of BRD9.
Recruitment: The cereblon E3 ligase ligand component recruits the cereblon E3 ligase to the BRD9-dBRD9 complex.
Ubiquitination: The E3 ligase ubiquitinates BRD9, tagging it for degradation.
Degradation: The ubiquitinated BRD9 is recognized and degraded by the proteasome, leading to a reduction in BRD9 levels.
類似化合物との比較
dBRD9 (dihydrochloride) is unique in its ability to selectively degrade BRD9 without affecting other bromodomain-containing proteins such as BRD4 and BRD7. Similar compounds include:
特性
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N7O10.2ClH/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50;;/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVDQHYSARWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47Cl2N7O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2640870.png)
![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)
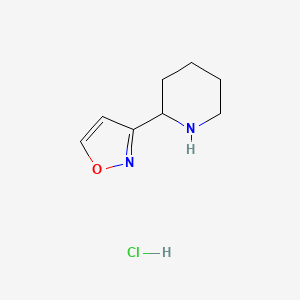
![tert-Butyl (2S)-4,4-difluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2640874.png)
![2-(ETHANESULFONYL)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2640877.png)
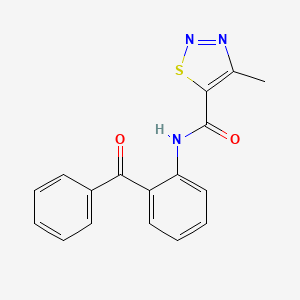

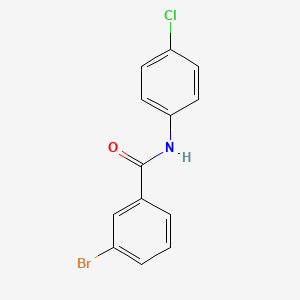
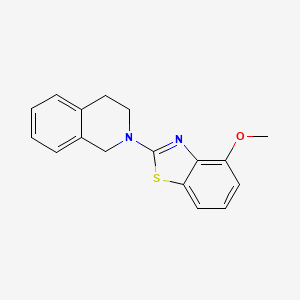
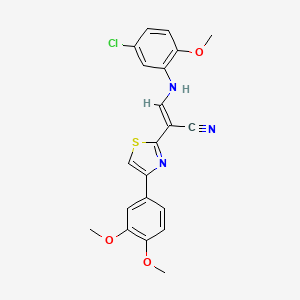
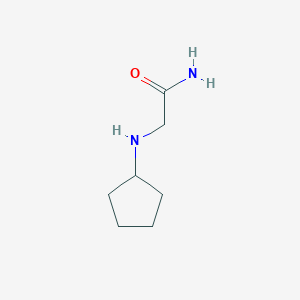
![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2640888.png)
